molecular formula C10H13Cl2N3 B1452240 [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 951342-91-9

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Cat. No. B1452240
M. Wt: 246.13 g/mol
InChI Key: GQNHRXOKZSPFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Therapeutic Potential

  • Field : Pharmacology
  • Application : Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures. Its derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
  • Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use. For example, some imidazole derivatives are used as drugs and are administered orally or intravenously .
  • Results : There are several commercially available drugs that contain an imidazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Anticancer Therapy

  • Field : Oncology
  • Application : Imidazole derivatives have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in governing the cell cycle .
  • Methods : A novel series of compounds were designed using fragment-based drug design (FBDD) efforts and synthesized. These compounds were then evaluated against four human cancer cell lines such as prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2) using the MTT method .
  • Results : The results demonstrated significant anticancer activity for several compounds, with five compounds exhibiting superior potency compared to the established anticancer drug etoposide. Notably, compound 30a emerged as the most promising compound, displaying potent cytotoxicity .

Antimicrobial Activity

  • Field : Microbiology
  • Application : Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains .
  • Methods : The antimicrobial activity is usually evaluated using methods such as the broth dilution method .
  • Results : Some imidazole derivatives have shown significant antimicrobial activity against strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Anti-HIV Activity

  • Field : Virology
  • Application : Some imidazole derivatives have shown potential anti-HIV activities .
  • Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
  • Results : While the results vary, some imidazole derivatives have shown promising results in inhibiting the replication of the HIV virus .

Anti-Inflammatory Activity

  • Field : Pharmacology
  • Application : Some imidazole derivatives have shown potential anti-inflammatory activities .
  • Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
  • Results : While the results vary, some imidazole derivatives have shown promising results in reducing inflammation .

Antioxidant Activity

  • Field : Biochemistry
  • Application : Imidazole derivatives have been studied for their potential antioxidant activities .
  • Methods : The antioxidant activity is usually evaluated using methods such as the DPPH radical scavenging assay .
  • Results : Some imidazole derivatives have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Safety And Hazards

Specific safety and hazard information would depend on the exact compound . For example, some imidazole compounds can cause skin and eye irritation .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research will likely continue to explore the potential uses of these compounds in various therapeutic applications .

properties

IUPAC Name

(5-phenyl-1H-imidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNHRXOKZSPFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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